molecular formula C₂₈H₄₃N₉O₇ B612692 Cyclo(-Arg-Ala-Asp-D-Phe-Lys) CAS No. 756500-23-9

Cyclo(-Arg-Ala-Asp-D-Phe-Lys)

Cat. No.: B612692
CAS No.: 756500-23-9
M. Wt: 617.70
InChI Key:
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Description

Cyclo(-Arg-Ala-Asp-D-Phe-Lys) is a cyclic peptide composed of the amino acids arginine, alanine, aspartic acid, D-phenylalanine, and lysine. This compound is of significant interest in the fields of biochemistry and medicinal chemistry due to its unique structural properties and potential biological activities. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them promising candidates for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.

    Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cyclization: After the linear peptide is synthesized, it is cleaved from the resin and cyclized by forming a peptide bond between the N-terminus and the C-terminus.

Industrial Production Methods: Industrial production of cyclic peptides like Cyclo(-Arg-Ala-Asp-D-Phe-Lys) often involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: Cyclo(-Arg-Ala-Asp-D-Phe-Lys) can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid side chains can undergo substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products of these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Cyclo(-Arg-Ala-Asp-D-Phe-Lys) has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide cyclization and stability.

    Biology: Investigated for its role in cell signaling and protein-protein interactions.

    Medicine: Explored as a potential therapeutic agent for targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific biological context and the presence of complementary binding sites.

Comparison with Similar Compounds

    Cyclo(-Arg-Gly-Asp-D-Phe-Lys): Another cyclic peptide with similar structural features but different biological activities.

    Cyclo(-Arg-Ala-Asp-Phe-Lys): A linear analog that lacks the stability and resistance to degradation seen in the cyclic form.

Uniqueness: Cyclo(-Arg-Ala-Asp-D-Phe-Lys) is unique due to its specific sequence and cyclic structure, which confer enhanced stability and biological activity compared to linear peptides. Its ability to resist enzymatic degradation makes it a promising candidate for therapeutic applications.

Properties

IUPAC Name

2-[(2R,5R,8S,11S,14S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43N9O7/c1-16-23(40)36-21(15-22(38)39)27(44)37-20(14-17-8-3-2-4-9-17)26(43)35-18(10-5-6-12-29)25(42)34-19(24(41)33-16)11-7-13-32-28(30)31/h2-4,8-9,16,18-21H,5-7,10-15,29H2,1H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)(H,37,44)(H,38,39)(H4,30,31,32)/t16-,18-,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFHXHGBDFBWOX-OFOKGCAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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